molecular formula C20H16N4O3S2 B2888826 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide CAS No. 1209659-21-1

7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2888826
CAS No.: 1209659-21-1
M. Wt: 424.49
InChI Key: DMEHYERNYWFYHQ-UHFFFAOYSA-N
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Description

7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple heteroatoms, including nitrogen, sulfur, and oxygen, within its structure. The unique arrangement of these atoms within the benzofuran, thiazolo[3,2-b][1,2,4]triazole, and thiophene rings imparts distinctive chemical and biological properties to the compound.

Properties

IUPAC Name

7-methoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-26-14-5-2-4-12-10-15(27-17(12)14)19(25)21-8-7-13-11-29-20-22-18(23-24(13)20)16-6-3-9-28-16/h2-6,9-11H,7-8H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEHYERNYWFYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the methoxy group at the 7-position. The thiazolo[3,2-b][1,2,4]triazole moiety is then synthesized separately and coupled with the benzofuran derivative through a series of condensation and cyclization reactions. The final step involves the attachment of the thiophene ring to the thiazolo[3,2-b][1,2,4]triazole unit, followed by the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis platforms and high-throughput screening techniques to optimize reaction conditions and yield. The process may also include purification steps such as recrystallization, chromatography, and distillation to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols

Scientific Research Applications

Chemistry

In chemistry, 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Clinical studies and trials are conducted to evaluate its efficacy and safety as a therapeutic agent.

Industry

In the industrial sector, this compound is used in the development of new materials and technologies. Its unique chemical properties make it suitable for applications in fields such as electronics, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide include other heterocyclic compounds with benzofuran, thiazolo[3,2-b][1,2,4]triazole, or thiophene moieties. Examples include:

  • 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxylate
  • 7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

7-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound featuring a unique structural arrangement that integrates multiple heterocyclic moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Overview

The molecular formula of this compound is C20H16N4O3SC_{20}H_{16}N_{4}O_{3}S, with a molecular weight of 424.49 g/mol. Its structure includes a benzofuran core , which is known for diverse biological activities, along with thiazole and triazole ring systems that enhance its pharmacological potential.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities:

Compound Class Structural Features Biological Activity
Thiazole derivativesThiazole ringAntimicrobial, anticancer
Benzofuran derivativesBenzofuran coreAnti-inflammatory
Triazole derivativesTriazole ring systemAntifungal, anticancer

The presence of the methoxy group in 7-methoxy-N-(...) may enhance its solubility and modulate its biological activity, potentially leading to improved efficacy against various biological targets .

The mechanism of action for 7-methoxy-N-(...) likely involves its interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively to active sites, inhibiting or modulating their activity. For instance, studies on thiazole and triazole derivatives have shown they can inhibit key kinases involved in tumorigenesis and other cellular processes .

Case Studies and Research Findings

  • Anticancer Activity : A study investigating the cytotoxic effects of thiazole derivatives found that compounds similar to 7-methoxy-N-(...) exhibited significant activity against various cancer cell lines. The mechanism involved inhibition of DNA synthesis without affecting protein synthesis .
  • Antimicrobial Properties : Research has shown that thiazole and benzofuran derivatives possess antimicrobial properties. Compounds similar to 7-methoxy-N-(...) have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans, highlighting their potential as therapeutic agents .
  • Molecular Docking Studies : Molecular docking simulations have indicated that the compound binds effectively to target proteins involved in cancer progression and microbial resistance. The binding affinities correlate with observed biological activities, suggesting a promising avenue for drug development .

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify methoxy (δ ~3.8–4.0 ppm), benzofuran carbonyl (δ ~165–170 ppm), and thiophene/thiazole protons (δ ~6.5–8.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .
  • HPLC-PDA : Purity >95% assessed using reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

What in vitro biological assays are suitable for initial pharmacological profiling?

Basic Research Question

  • Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus and Candida albicans (MIC values). Use CLSI guidelines for reproducibility .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293 or HepG2) to determine IC50_{50} values .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to the compound’s hypothesized targets (e.g., EGFR or COX-2) .

How do researchers resolve discrepancies in biological activity data across studies?

Advanced Research Question
Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Compound Degradation : Confirm stability in assay buffers via LC-MS. Adjust storage conditions (e.g., -80°C in amber vials) to prevent light/temperature-mediated decomposition .
  • Batch-to-Batch Variability : Compare NMR and HRMS data across synthetic batches to rule out impurities .

What computational methods predict binding affinity with target proteins?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets). Validate with experimental IC50_{50} correlations .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER for assessing binding stability over 100 ns trajectories. Focus on hydrogen bonds with thiophene/thiazole motifs .
  • QSAR Models : Train models using IC50_{50} data from analogs to predict modifications enhancing affinity .

What strategies optimize solubility and bioavailability for in vivo studies?

Advanced Research Question

  • Prodrug Design : Introduce phosphate or ester groups on the methoxy or carboxamide moieties to enhance aqueous solubility .
  • Nanoformulations : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release. Characterize via dynamic light scattering (DLS) .
  • logP Adjustment : Replace the benzofuran methoxy group with hydrophilic substituents (e.g., -OH or -SO3_3H) while monitoring activity retention .

How is metabolic stability assessed, and what modifications enhance it?

Advanced Research Question

  • Liver Microsome Assays : Incubate with human/rat liver microsomes (1 mg/mL) for 60 min. Quantify parent compound degradation via LC-MS/MS. Half-life <30 min indicates poor stability .
  • Metabolite Identification : Use high-resolution LC-MS to detect hydroxylation or demethylation products. Block vulnerable sites via fluorination or steric hindrance .

What analytical challenges arise in quantifying this compound in biological matrices?

Advanced Research Question

  • Matrix Effects : Plasma proteins and lipids suppress ionization in LC-MS/MS. Mitigate with protein precipitation (acetonitrile) and stable isotope-labeled internal standards .
  • Low Sensitivity : Optimize MRM transitions for the carboxamide fragment (e.g., m/z 345 → 298) with collision energy 25–30 eV .

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